Lapatinib

説明

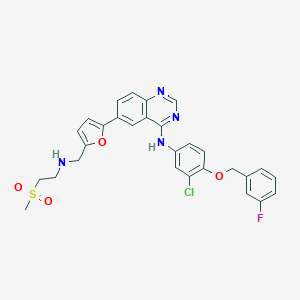

Structure

3D Structure

特性

IUPAC Name |

N-[3-chloro-4-[(3-fluorophenyl)methoxy]phenyl]-6-[5-[(2-methylsulfonylethylamino)methyl]furan-2-yl]quinazolin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H26ClFN4O4S/c1-40(36,37)12-11-32-16-23-7-10-27(39-23)20-5-8-26-24(14-20)29(34-18-33-26)35-22-6-9-28(25(30)15-22)38-17-19-3-2-4-21(31)13-19/h2-10,13-15,18,32H,11-12,16-17H2,1H3,(H,33,34,35) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BCFGMOOMADDAQU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)CCNCC1=CC=C(O1)C2=CC3=C(C=C2)N=CN=C3NC4=CC(=C(C=C4)OCC5=CC(=CC=C5)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H26ClFN4O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7046675 | |

| Record name | Lapatinib | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7046675 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

581.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Lapatinib | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015388 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

Yellow solid. Solubility at 25 eg C (mg/mL): 0.007 in water; 0.001 in 0.1 N HCl /Lapatinib ditoluenesulfonate monohydrate/, 2.23e-02 g/L | |

| Record name | Lapatinib | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8209 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Lapatinib | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015388 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

231277-92-2, 913989-15-8, 388082-78-8 | |

| Record name | Lapatinib | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=231277-92-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Lapatinib [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0231277922 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | GW 282974X | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0913989158 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Lapatinib | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01259 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Lapatinib | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7046675 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-(3 chloro-4-{[(3-fluorophenyl)methyl]oxy}phenyl)-6-[5-({[2 (methylsulfonyl)ethyl]amino}methyl)-2-furanyl]-4-quinazolinamine bis(4 methylbenzenesulfonate) monohydrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Lapatinib | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | LAPATINIB | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0VUA21238F | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Lapatinib | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8209 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Lapatinib | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015388 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

The Structural Basis of Lapatinib's Dual Inhibition of EGFR and HER2: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lapatinib (Tykerb®) is a potent, orally active small molecule inhibitor that has demonstrated significant clinical efficacy in the treatment of solid tumors, particularly HER2-positive breast cancer.[1][2] Its mechanism of action lies in the dual inhibition of the tyrosine kinase domains of two key members of the ErbB receptor family: the Epidermal Growth Factor Receptor (EGFR or ErbB1) and the Human Epidermal Growth Factor Receptor 2 (HER2 or ErbB2).[1][3] Overexpression and hyperactivity of these receptors are hallmarks of various cancers, leading to uncontrolled cell proliferation, survival, and metastasis.[2] This technical guide provides an in-depth exploration of the structural and molecular interactions governing this compound's binding to EGFR and HER2, offering valuable insights for researchers in oncology and drug development.

Mechanism of Action

This compound functions as a reversible, ATP-competitive inhibitor of the intracellular tyrosine kinase domains of both EGFR and HER2.[1][3] By binding to the ATP-binding pocket of these receptors, this compound prevents their autophosphorylation and subsequent activation of downstream signaling cascades, primarily the mitogen-activated protein kinase (MAPK) and phosphoinositide 3-kinase (PI3K)/Akt pathways.[4][5] This blockade of signal transduction ultimately leads to the inhibition of tumor cell growth and, in some cases, the induction of apoptosis.[4][6] A key feature of this compound is its ability to bind to an inactive-like conformation of the EGFR kinase domain, which contributes to its slow off-rate and prolonged duration of action compared to other EGFR inhibitors like gefitinib and erlotinib.[7]

Quantitative Binding and Inhibition Data

The potency and selectivity of this compound have been extensively characterized through various in vitro assays. The following tables summarize key quantitative data from multiple studies.

| Target | Parameter | Value (nM) | Reference |

| EGFR (ErbB1) | IC50 | 10.2 - 10.8 | [1][8][9] |

| HER2 (ErbB2) | IC50 | 9.2 - 9.8 | [1][8][9] |

| HER4 (ErbB4) | IC50 | 367 | [8] |

Table 1: In Vitro Kinase Inhibition (IC50) . The half-maximal inhibitory concentration (IC50) values demonstrate this compound's potent and relatively equal inhibition of EGFR and HER2, with significantly less activity against HER4.

| Target | Parameter | Value (nM) | Reference |

| EGFR (ErbB1) | Ki | 3 | [1] |

| HER2 (ErbB2) | Ki | 13 | [1] |

Table 2: Dissociation Constants (Ki) . The dissociation constant (Ki) is a measure of the binding affinity of an inhibitor to its target. The low nanomolar Ki values indicate a high affinity of this compound for both EGFR and HER2.

| Cell Line | Receptor Status | IC50 (µM) | Reference |

| BT-474 | HER2-overexpressing | 0.046 | [6] |

| SK-BR-3 | HER2-overexpressing | 0.079 | [6] |

| USPC1 | HER2-overexpressing | 0.052 | [5] |

| A549 | EGFR/HER2 amplified | - | [4] |

Table 3: Cellular Proliferation Inhibition (IC50) . The IC50 values for the inhibition of cell proliferation in cancer cell lines that overexpress HER2 are in the low micromolar to nanomolar range, demonstrating this compound's potent anti-proliferative effects in a cellular context.

Structural Insights from X-ray Crystallography

The crystal structure of this compound in complex with the EGFR kinase domain reveals the precise molecular interactions that underpin its inhibitory activity.[10] this compound binds to the ATP-binding pocket in a manner similar to other quinazoline-based inhibitors, but it induces a unique, inactive-like conformation of the kinase.[7][10] This conformation is distinct from the active-like structure observed with other EGFR inhibitors.[7] The slow dissociation rate of this compound from both EGFR and HER2 is attributed to this induced conformational change, leading to a prolonged downstream inhibitory effect.[7]

Signaling Pathways

This compound's therapeutic effects are a direct consequence of its ability to block the key signaling pathways downstream of EGFR and HER2. Upon activation, these receptors typically trigger a cascade of phosphorylation events that propagate signals through the MAPK and PI3K/Akt pathways, promoting cell growth, proliferation, and survival.

EGFR/HER2 Signaling and Inhibition by this compound

Caption: EGFR/HER2 signaling pathways and their inhibition by this compound.

Experimental Protocols

This section provides an overview of the key experimental methodologies used to characterize the binding and activity of this compound against EGFR and HER2.

In Vitro Kinase Assay (IC50 Determination)

This assay measures the ability of this compound to inhibit the phosphorylation of a peptide substrate by the purified intracellular kinase domains of EGFR and HER2.

Protocol Outline:

-

Reagents and Materials:

-

Purified recombinant EGFR and HER2 kinase domains (e.g., from a baculovirus expression system).[8]

-

Peptide substrate (e.g., Biotin-EEEEYFELVAKKK-CONH2).[8]

-

[γ-33P]ATP.[8]

-

Kinase reaction buffer (e.g., 50 mM MOPS, pH 7.5, 2 mM MnCl2, 1 mM DTT).[8]

-

This compound stock solution in DMSO.

-

96-well phosphocellulose filter plates.

-

Scintillation counter.

-

-

Procedure:

-

Prepare serial dilutions of this compound in DMSO.[8]

-

In a 96-well plate, combine the kinase reaction buffer, peptide substrate, ATP (including [γ-33P]ATP), and the diluted this compound or DMSO control.[8]

-

Initiate the reaction by adding the purified EGFR or HER2 kinase.[8]

-

Incubate the reaction at room temperature (e.g., 23°C) for a defined period (e.g., 10 minutes).[8]

-

Terminate the reaction by adding phosphoric acid.[8]

-

Transfer the reaction mixture to a phosphocellulose filter plate and wash to remove unincorporated [γ-33P]ATP.[8]

-

Add scintillation cocktail to each well and quantify the incorporated radioactivity using a scintillation counter.[8]

-

Calculate the percent inhibition for each this compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

-

Experimental Workflow for Kinase Assay

Caption: Workflow for an in vitro kinase inhibition assay.

Cellular Proliferation Assay (WST-1 or Methylene Blue)

This assay assesses the effect of this compound on the growth of cancer cell lines that overexpress EGFR and/or HER2.

Protocol Outline:

-

Reagents and Materials:

-

HER2-overexpressing breast cancer cell lines (e.g., BT-474, SK-BR-3).[6]

-

Cell culture medium and supplements.

-

This compound stock solution in DMSO.

-

96-well cell culture plates.

-

WST-1 reagent or Methylene Blue staining solution.

-

Microplate reader.

-

-

Procedure:

-

Seed the cells in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound or DMSO vehicle control.[8]

-

Incubate the cells for a specified period (e.g., 72 hours).[8]

-

Add WST-1 reagent and incubate until color development, or fix and stain with Methylene Blue.

-

Measure the absorbance at the appropriate wavelength using a microplate reader.[8]

-

Calculate the percentage of cell viability relative to the control and determine the IC50 value.

-

Western Blotting for Receptor Phosphorylation

This technique is used to determine the effect of this compound on the autophosphorylation of EGFR and HER2 in treated cells.

Protocol Outline:

-

Reagents and Materials:

-

This compound.

-

Lysis buffer with protease and phosphatase inhibitors.

-

Antibodies:

-

Primary antibodies against phospho-EGFR, total EGFR, phospho-HER2, total HER2.

-

Secondary HRP-conjugated antibodies.

-

-

SDS-PAGE gels and electrophoresis apparatus.

-

Western blotting membranes and transfer system.

-

Chemiluminescent substrate.

-

Imaging system.

-

Procedure:

-

Culture cells and treat with this compound at various concentrations for a defined time.[5]

-

Lyse the cells and quantify the protein concentration.

-

Separate the protein lysates by SDS-PAGE and transfer to a membrane.

-

Block the membrane and incubate with primary antibodies overnight.

-

Wash and incubate with secondary antibodies.

-

Add chemiluminescent substrate and capture the signal using an imaging system.

-

Analyze the band intensities to determine the levels of phosphorylated and total receptors.[4][5]

-

X-ray Crystallography of EGFR-Lapatinib Complex

This method provides high-resolution structural information about the binding of this compound to its target.

Protocol Outline:

-

Protein Expression and Purification:

-

Express the EGFR kinase domain in a suitable system (e.g., baculovirus-infected insect cells).

-

Purify the protein using affinity and size-exclusion chromatography.

-

-

Crystallization:

-

Mix the purified EGFR kinase domain with an excess of this compound.

-

Screen for crystallization conditions using various precipitants, buffers, and additives.

-

Optimize the lead conditions to obtain diffraction-quality crystals.

-

-

Data Collection and Structure Determination:

-

Cryo-protect the crystals and collect X-ray diffraction data at a synchrotron source.

-

Process the diffraction data (indexing, integration, and scaling).

-

Solve the crystal structure using molecular replacement with a known EGFR kinase domain structure as a search model.

-

Refine the atomic model against the experimental data and build the this compound molecule into the electron density map.

-

Validate the final structure.

-

Conclusion

The dual inhibition of EGFR and HER2 by this compound represents a successful strategy in targeted cancer therapy. A thorough understanding of the structural and molecular basis of this interaction, supported by robust quantitative data and well-defined experimental protocols, is crucial for the continued development of next-generation kinase inhibitors and for optimizing their clinical application. This guide provides a comprehensive overview of the key aspects of this compound's engagement with its targets, serving as a valuable resource for the scientific community dedicated to advancing cancer research.

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. This compound: a novel EGFR/HER2 tyrosine kinase inhibitor for cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Antitumor and antiangiogenic effect of the dual EGFR and HER-2 tyrosine kinase inhibitor this compound in a lung cancer model - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Activity of this compound a novel HER2 and EGFR dual kinase inhibitor in human endometrial cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Activity of this compound is independent of EGFR expression level in HER2-overexpressing breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. A unique structure for epidermal growth factor receptor bound to GW572016 (this compound): relationships among protein conformation, inhibitor off-rate, and receptor activity in tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. selleckchem.com [selleckchem.com]

- 9. medchemexpress.com [medchemexpress.com]

- 10. researchgate.net [researchgate.net]

The Dual Inhibitor: A Deep Dive into the Preclinical Pharmacokinetics and Pharmacodynamics of Lapatinib

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preclinical pharmacokinetics (PK) and pharmacodynamics (PD) of Lapatinib, a potent, orally active dual tyrosine kinase inhibitor. By reversibly targeting both the Epidermal Growth Factor Receptor (EGFR or ErbB1) and the Human Epidermal Growth Factor Receptor 2 (HER2 or ErbB2), this compound has emerged as a critical agent in the therapeutic arsenal against HER2-positive cancers, particularly breast cancer.[1][2][3][4] This document synthesizes key preclinical findings, presenting quantitative data in accessible formats, detailing experimental methodologies, and visualizing complex biological pathways and workflows to support ongoing research and development efforts in oncology.

Pharmacodynamics: Unraveling the Mechanism of Action

This compound exerts its anti-tumor effects by competitively binding to the intracellular ATP-binding site of EGFR and HER2 tyrosine kinases.[2][5][6] This inhibition prevents receptor autophosphorylation and activation, thereby blocking downstream signaling cascades crucial for cell proliferation, survival, and migration.[1][2][5]

Core Signaling Pathways

The primary signaling pathways inhibited by this compound are the Ras/Raf/MEK/ERK (MAPK) pathway and the PI3K/Akt/mTOR pathway.[1][2][5][7] Inhibition of these pathways leads to cell cycle arrest, primarily in the G1 phase, and induction of apoptosis.[1][8] Preclinical studies have demonstrated that this compound's efficacy is most pronounced in cancer cell lines that overexpress HER2.[1]

Below is a diagram illustrating the mechanism of action of this compound on the EGFR/HER2 signaling pathways.

References

- 1. Efficacy and mechanism of action of the tyrosine kinase inhibitors gefitinib, this compound and neratinib in the treatment of HER2-positive breast cancer: preclinical and clinical evidence - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ijpsjournal.com [ijpsjournal.com]

- 3. go.drugbank.com [go.drugbank.com]

- 4. Preclinical Characteristics of the Irreversible Pan-HER Kinase Inhibitor Neratinib Compared with this compound: Implications for the Treatment of HER2-Positive and HER2-Mutated Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Mechanism, safety and efficacy of three tyrosine kinase inhibitors this compound, neratinib and pyrotinib in HER2-positive breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 8. selleckchem.com [selleckchem.com]

An In-depth Technical Guide to the Properties of Lapatinib Ditosylate versus Lapatinib Free Base

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lapatinib is a potent, orally active, small-molecule dual tyrosine kinase inhibitor that targets the epidermal growth factor receptor (EGFR, ErbB1) and the human epidermal growth factor receptor 2 (HER2, ErbB2).[1][2] By reversibly binding to the intracellular ATP-binding domain of these receptors, this compound inhibits autophosphorylation and blocks downstream signaling pathways, such as the PI3K/Akt and MAPK/ERK pathways, which are critical for cell proliferation and survival.[3][4] This mechanism of action makes it a key therapeutic agent in the treatment of HER2-positive breast cancer and other solid tumors.[1][2]

While the active pharmaceutical ingredient (API) is this compound, it is commercially formulated as this compound ditosylate, the di-p-toluenesulfonate salt, under the trade names Tykerb® and Tyverb®.[5] The selection of a salt form over the free base is a critical decision in drug development, driven by the need to optimize physicochemical and pharmacokinetic properties. This technical guide provides a detailed comparison of this compound free base and this compound ditosylate, focusing on their distinct properties, the experimental protocols used to characterize them, and the rationale for the selection of the ditosylate salt for clinical use.

Physicochemical Properties: A Comparative Analysis

The conversion of a free base to a salt form is primarily intended to improve properties such as solubility, stability, and bioavailability. While this compound is a weak base with inherently low aqueous solubility, the ditosylate salt was chosen for its favorable crystalline properties and its ability to enhance bioavailability, particularly in the fasted state.[6][7]

The table below summarizes the core physicochemical properties of both forms.

| Property | This compound Free Base | This compound Ditosylate (Monohydrate) | Reference(s) |

| Molecular Formula | C₂₉H₂₆ClFN₄O₄S | C₂₉H₂₆ClFN₄O₄S · 2(C₇H₈O₃S) · H₂O | [5],[8],[9] |

| Molecular Weight | 581.06 g/mol | 943.5 g/mol | [5],[9] |

| Appearance | Pale yellow powder / Yellow solid | Yellow solid | [5],[9] |

| Aqueous Solubility | Very poorly soluble (~1-10 µM) | 0.007 mg/mL (at 25°C) | [5],[10],[9] |

| Solubility in 0.1N HCl | Not explicitly reported | 0.001 mg/mL (at 25°C) | [10],[9] |

| Solubility in DMSO | ~20-200 mg/mL | ~185 mg/mL | [5],[8],[11] |

| Solubility in Ethanol | Very poorly soluble | Insoluble | [5],[8] |

| pKa | ~7.2 (basic amine) | ~7.2 (for the this compound moiety) | [12],[10] |

| LogP | 5.4 | Not applicable (salt form) | [10] |

Note: 250 mg of this compound free base is equivalent to 405 mg of this compound ditosylate monohydrate.[9]

The data reveals that while both forms have very low solubility in aqueous media, the ditosylate salt was selected to optimize the overall formulation and pharmacokinetic profile rather than to achieve a dramatic increase in intrinsic solubility.[6] The solubility of this compound is pH-dependent, declining significantly at pH values above 4.[6]

Stability Profile

The stability of an API is paramount for ensuring its quality, safety, and efficacy throughout its shelf life. Forced degradation and long-term stability studies are conducted to understand how the molecule behaves under various environmental stressors.

| Stability Parameter | This compound Free Base | This compound Ditosylate | Reference(s) |

| General Stability | Stable if stored as directed. | Stable under recommended storage. | [5],[10],[6] |

| Recommended Storage | Long-term at -20°C. | Not more than 25°C. | [5],[6] |

| Light Sensitivity | Not explicitly reported. | Sensitive to light. | [6] |

| Oxidative Stability | Avoid strong oxidizing agents. | Sensitive to oxidation. | [10],[6] |

| Hydrolytic Stability | Not explicitly reported. | Sensitive to hydrolysis. | [6] |

| Formulated Product | Not applicable. | The finished tablet is not light-sensitive when stored in its commercial packaging. | [6] |

This compound ditosylate as a raw material is sensitive to light, oxidation, and hydrolysis.[6] These findings necessitate controlled storage and handling conditions, including protection from light.[6] However, stability studies on the final formulated tablet have demonstrated that the product is stable and not light-sensitive in its commercial packaging, justifying its shelf life.[6]

Pharmacokinetic and Bioavailability Comparison

The ultimate test of a drug form's utility is its in vivo performance. Pharmacokinetic studies reveal how the body absorbs, distributes, metabolizes, and excretes the drug. For orally administered drugs with low solubility like this compound, bioavailability is a critical parameter.

| Pharmacokinetic Parameter | This compound Free Base | This compound Ditosylate | Reference(s) |

| Bioavailability | Variable; 33% lower than the ditosylate salt in the fasted state. | Variable; superior to the free base in the fasted state. No significant difference in the fed state. | [1],[6] |

| Food Effect | Bioavailability significantly increased with food. | Bioavailability significantly increased with food. | [13],[1],[6] |

| Absorption | Incomplete and variable. | Incomplete and variable. | [2] |

| Tmax (Time to Peak) | ~4 hours | ~4 hours | [14] |

| Metabolism | Extensive, primarily by CYP3A4 and CYP3A5. | Extensive, primarily by CYP3A4 and CYP3A5. | [2],[13],[14] |

| Elimination Half-life | ~24 hours (effective, upon repeat dosing). | ~24 hours (effective, upon repeat dosing). | [1],[6] |

A key finding from early clinical studies was that the this compound ditosylate salt provided a significant bioavailability advantage over the free base in the fasted state.[6] While this difference was less pronounced in the fed state, the improved performance under fasting conditions was a crucial factor in its selection for development.[6] Both forms exhibit a substantial positive food effect, where co-administration with food can increase absorption.[7]

Mechanism of Action: The Unifying Factor

Regardless of the initial form administered (free base or ditosylate salt), the pharmacologically active moiety is the this compound molecule. Once dissolved and absorbed, the ditosylate salt dissociates, releasing the this compound free base to engage with its molecular targets. Therefore, the mechanism of action is identical for both.

This compound exerts its anti-tumor effect by inhibiting the tyrosine kinase activity of EGFR and HER2. This prevents receptor phosphorylation, which in turn blocks the activation of downstream signaling cascades responsible for cell growth and survival.

Experimental Protocols

The characterization of different API forms relies on standardized and validated experimental methods. Below are detailed protocols for key experiments relevant to the comparison of this compound free base and its ditosylate salt.

Equilibrium Solubility Determination (Shake-Flask Method)

This protocol is based on the World Health Organization (WHO) guidelines for Biopharmaceutics Classification System (BCS) studies and is used to determine the thermodynamic solubility of an API at a specific pH and temperature.[15][16]

Methodology:

-

Buffer Preparation: Prepare a series of aqueous buffers covering the physiological pH range (e.g., pH 1.2, 4.5, and 6.8) using compendial reagents.[15]

-

API Addition: Add an excess amount of the API (either this compound free base or ditosylate) to a known volume of each buffer in a sealed, inert container (e.g., a glass flask). The amount should be sufficient to ensure that solid material remains undissolved at equilibrium.

-

Equilibration: Place the flasks in a temperature-controlled shaker or water bath set to 37 ± 1 °C. Agitate the samples for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. Preliminary studies are often conducted to determine the time required to achieve equilibrium.[16]

-

Sample Collection & Separation: After equilibration, cease agitation and allow the undissolved solid to settle. Withdraw an aliquot of the supernatant. Immediately separate the dissolved API from the undissolved solid using an appropriate method, such as centrifugation at high speed or filtration through an inert, non-adsorbing filter (e.g., 0.45 µm PVDF).[15]

-

pH Measurement: Measure and record the final pH of the solution.

-

Quantification: Accurately dilute the clear supernatant with a suitable mobile phase and quantify the concentration of dissolved this compound using a validated stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Calculation: Calculate the solubility in mg/mL or mol/L based on the measured concentration and the dilution factor. The experiment should be performed in at least triplicate for each pH condition.[15]

API Stability Testing (Forced Degradation)

Forced degradation, or stress testing, is performed to identify likely degradation products and demonstrate the specificity of the analytical methods used for stability studies.[17][18]

Methodology:

-

Sample Preparation: Prepare solutions or solid-state samples of the API (this compound ditosylate).

-

Stress Conditions: Expose the samples to a range of accelerated degradation conditions, including:

-

Acid Hydrolysis: 0.1N HCl at an elevated temperature (e.g., 60°C) for several hours.

-

Base Hydrolysis: 0.1N NaOH at room or elevated temperature.

-

Oxidation: 3% hydrogen peroxide (H₂O₂) at room temperature.

-

Thermal Stress: Dry heat (e.g., 105°C) for 24 hours.

-

Photostability: Exposure to a controlled light source as per ICH Q1B guidelines.

-

-

Time Point Sampling: At appropriate time intervals, withdraw samples from each stress condition. Neutralize the acidic and basic samples before analysis.

-

Analysis: Analyze the stressed samples, along with an unstressed control, using a validated stability-indicating HPLC method. The method should be capable of separating the intact API from all process impurities and degradation products.[18] A photodiode array (PDA) detector is often used to check for peak purity.

-

Identification: If significant degradation is observed, use techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) to identify the structure of the degradation products.

-

Method Validation: The results are used to demonstrate that the analytical method is "stability-indicating," meaning it can accurately measure the decrease in the API concentration due to degradation.

In Vivo Pharmacokinetic Analysis

This protocol outlines the general steps for determining the pharmacokinetic profile of a drug in human subjects.

Methodology:

-

Study Design: Design a clinical study with a defined patient cohort, dosing regimen (e.g., single dose, specific mg strength), and conditions (e.g., fasted or fed).[19]

-

Drug Administration: Administer the oral dosage form (e.g., this compound ditosylate tablet) to subjects.

-

Blood Sampling: Collect blood samples into appropriate anticoagulant tubes at a series of predefined time points before and after dosing (e.g., pre-dose, 0.5, 1, 2, 4, 8, 12, 24 hours post-dose).[20]

-

Plasma/Serum Processing: Promptly process the blood samples by centrifugation to separate plasma or serum.

-

Sample Storage: Store the plasma/serum samples frozen at -20°C or below until analysis to ensure stability.[19]

-

Bioanalytical Method: Quantify the concentration of this compound in the plasma/serum samples using a validated, sensitive, and specific bioanalytical method, typically Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).[19][20] This method uses an internal standard to ensure accuracy.

-

Pharmacokinetic Analysis: Use the resulting concentration-time data for each subject to calculate key pharmacokinetic parameters (e.g., Cmax, Tmax, AUC, half-life) using noncompartmental analysis software.[20]

Conclusion

The choice between an API's free base and a salt form is a multifaceted decision central to drug development. In the case of this compound, the free base is a highly lipophilic and poorly soluble compound. While the ditosylate salt does not dramatically enhance aqueous solubility, its selection was a strategic decision justified by its superior crystalline properties and, most critically, its improved oral bioavailability in the fasted state compared to the free base.[6] This enhancement ensures more consistent absorption and therapeutic exposure, particularly given the drug's already variable pharmacokinetics.[2] This in-depth comparison underscores that while the fundamental mechanism of action remains unchanged, the physical and pharmacokinetic properties imparted by the salt form are crucial for translating a potent molecule into a viable and effective oral therapy.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. go.drugbank.com [go.drugbank.com]

- 3. What is the mechanism of this compound Ditosylate Hydrate? [synapse.patsnap.com]

- 4. researchgate.net [researchgate.net]

- 5. usbio.net [usbio.net]

- 6. ema.europa.eu [ema.europa.eu]

- 7. Effects of Food on the Relative Bioavailability of this compound in Cancer Patients - PMC [pmc.ncbi.nlm.nih.gov]

- 8. selleckchem.com [selleckchem.com]

- 9. accessdata.fda.gov [accessdata.fda.gov]

- 10. This compound | C29H26ClFN4O4S | CID 208908 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. This compound | CAS 231277-92-2 | Cayman Chemical | Biomol.com [biomol.com]

- 12. ijpsjournal.com [ijpsjournal.com]

- 13. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 14. novartis.com [novartis.com]

- 15. who.int [who.int]

- 16. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]

- 17. qlaboratories.com [qlaboratories.com]

- 18. chromatographyonline.com [chromatographyonline.com]

- 19. A Phase I and Pharmacokinetic Study of Oral this compound Administered Once or Twice Daily in Patients with Solid Malignancies - PMC [pmc.ncbi.nlm.nih.gov]

- 20. ascopubs.org [ascopubs.org]

Early Preclinical Studies of GW572016 (Lapatinib): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the early preclinical studies of GW572016, a small molecule, orally active, dual tyrosine kinase inhibitor later known as Lapatinib. The document summarizes key quantitative data, details experimental methodologies, and visualizes the core signaling pathways and experimental workflows involved in its initial evaluation as a potent anti-cancer agent.

Core Mechanism of Action

GW572016 (this compound) is a potent, reversible inhibitor of the intracellular tyrosine kinase domains of both Epidermal Growth Factor Receptor (EGFR or ErbB1) and Human Epidermal Growth Factor Receptor 2 (HER2 or ErbB2).[1][2][3][4][5][6][7][8][9] By binding to the ATP-binding site of these receptors, this compound prevents their autophosphorylation and subsequent activation of downstream signaling pathways crucial for cell proliferation, survival, and differentiation.[4][5][7][10] Preclinical evidence demonstrates its activity against tumor cells that overexpress these receptors.[3][8]

The inhibition of both EGFR and HER2 is a key characteristic of this compound, as it can block signaling from both homodimers and heterodimers of these receptors, which are implicated in aggressive tumor growth.[10][11] This dual inhibition is thought to provide a more comprehensive blockade of the ErbB signaling network.

In Vitro Studies: Potency and Cellular Effects

This compound demonstrated significant anti-proliferative activity across a range of human cancer cell lines in early preclinical evaluations. Its potency was particularly noted in cell lines overexpressing EGFR or HER2.

Quantitative Data: In Vitro Potency

The following tables summarize the half-maximal inhibitory concentrations (IC50) of this compound against various cancer cell lines as reported in early preclinical studies.

| Cell Line | Cancer Type | HER2 Status | EGFR Status | This compound IC50 (µM) | Reference |

| BT474 | Breast | Overexpressing | Low | ~0.1 | [11] |

| UACC-812 | Breast | Overexpressing | Low | 0.010 | [11] |

| SK-BR-3 | Breast | Overexpressing | Low | Not specified | [12] |

| HN5 | Head and Neck | Not specified | Overexpressing | Not specified | [7] |

| A-431 | Vulva | Not specified | Overexpressing | Not specified | [7] |

| CaLu-3 | Lung | Not specified | Not specified | Not specified | [7] |

| N87 | Gastric | Overexpressing | Not specified | Not specified | [7] |

| MDA-MB-231 | Breast | Low | High | 18.6 | [11] |

| PPTP Panel (Median) | Various Pediatric Cancers | Mostly not overexpressed | Not specified | 6.84 - 7.76 | [13][1] |

Note: IC50 values can vary between studies due to different experimental conditions.

Experimental Protocols: In Vitro Assays

Cell Proliferation Assays:

-

Method: Cancer cell lines were cultured in appropriate media and seeded in multi-well plates.[13][11]

-

Treatment: Cells were exposed to a range of this compound concentrations (e.g., 1.0 nM to 10.0 µM) for a specified duration (e.g., 72 to 96 hours).[13][1]

-

Analysis: Cell viability or proliferation was assessed using methods such as the DIMSCAN semiautomatic fluorescence-based digital image microscopy system or by cell counting after trypsinization.[13][11] The IC50 value, the concentration of drug that inhibits cell growth by 50%, was then calculated.[11]

Western Blot Analysis for Signaling Pathway Inhibition:

-

Method: Cells were treated with this compound for a defined period (e.g., 6 hours).[7]

-

Lysis and Protein Quantification: Cells were lysed, and total protein was quantified.

-

Electrophoresis and Transfer: Proteins were separated by SDS-PAGE and transferred to a membrane.

-

Antibody Incubation: Membranes were incubated with primary antibodies against total and phosphorylated forms of EGFR, HER2, Akt, and ERK1/2, followed by incubation with secondary antibodies.[10][11]

-

Detection: Protein bands were visualized to assess the inhibition of receptor autophosphorylation and downstream signaling.

In Vivo Studies: Anti-Tumor Efficacy

This compound demonstrated significant anti-tumor activity in preclinical xenograft models of various cancers, particularly those with HER2 or EGFR overexpression.

Quantitative Data: In Vivo Efficacy

The following table summarizes the tumor growth inhibition observed in preclinical animal models.

| Xenograft Model | Cancer Type | Dosing Regimen | Tumor Growth Inhibition | Reference |

| HN5 | Head and Neck | 30-100 mg/kg, p.o., twice daily for 21 days | Dose-dependent inhibition; complete inhibition at 100 mg/kg | [7] |

| BT474 | Breast | 75 mg/kg, p.o., twice daily for 77 days | Significant inhibition of long-term tumor growth | [11] |

| Pancreatic Cancer Xenografts | Pancreatic | Not specified | 42.3–72.7% reduction in tumor volume | [2] |

| KBv200 (ABCB1-overexpressing) | Not specified | Not specified | Enhanced effect of paclitaxel | [4] |

Experimental Protocols: In Vivo Xenograft Studies

-

Animal Models: Immunocompromised mice (e.g., nude or SCID mice) were used.[13][1]

-

Tumor Implantation: Human cancer cell lines were implanted subcutaneously.[13]

-

Treatment: Once tumors reached a palpable size, mice were randomized into control and treatment groups. This compound was typically administered orally (p.o.) via gavage.[13][1][11]

-

Dosing Schedule: A common regimen was twice-daily oral administration for a specified number of weeks, sometimes with a 5-days on, 2-days off schedule.[13][1]

-

Tumor Measurement: Tumor volumes were measured regularly to assess the anti-tumor effect.

-

Pharmacokinetic Analysis: Plasma samples were collected at various time points after this compound administration to determine its pharmacokinetic parameters.[13]

Signaling Pathways and Visualizations

This compound exerts its anti-cancer effects by inhibiting key signaling pathways downstream of EGFR and HER2. The primary pathways affected are the Ras/Raf/MEK/ERK (MAPK) pathway, which is crucial for cell proliferation, and the PI3K/Akt pathway, which is a major regulator of cell survival and apoptosis.[5][10][14][15]

This compound's Mechanism of Action on EGFR/HER2 Signaling

Caption: this compound inhibits EGFR and HER2 autophosphorylation, blocking downstream signaling.

Experimental Workflow for In Vivo Xenograft Studies

Caption: Workflow for assessing in vivo efficacy of this compound in xenograft models.

Conclusion

The early preclinical studies of GW572016 (this compound) established its profile as a potent dual inhibitor of EGFR and HER2 tyrosine kinases. The in vitro data demonstrated significant anti-proliferative activity in cancer cell lines dependent on these receptors, while in vivo studies confirmed its ability to inhibit tumor growth in xenograft models. These foundational studies, which elucidated its mechanism of action and demonstrated its anti-tumor efficacy, provided a strong rationale for its further clinical development as a targeted therapy for cancer.

References

- 1. Initial testing (stage 1) of this compound by the pediatric preclinical testing program - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. In vitro and in vivo evidence that a combination of this compound plus S‐1 is a promising treatment for pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound: a novel EGFR/HER2 tyrosine kinase inhibitor for cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound (Tykerb, GW572016) Reverses Multidrug Resistance in Cancer Cells by Inhibiting the Activity of ATP-Binding Cassette Subfamily B Member 1 and G Member 2 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Efficacy and mechanism of action of the tyrosine kinase inhibitors gefitinib, this compound and neratinib in the treatment of HER2-positive breast cancer: preclinical and clinical evidence - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. cancer-research-network.com [cancer-research-network.com]

- 8. Targeted treatment of advanced and metastaticbreast cancer with this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 9. A unique structure for epidermal growth factor receptor bound to GW572016 (this compound): relationships among protein conformation, inhibitor off-rate, and receptor activity in tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Anti-tumor activity of GW572016: a dual tyrosine kinase inhibitor blocks EGF activation of EGFR/erbB2 and downstream Erk1/2 and AKT pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. aacrjournals.org [aacrjournals.org]

- 12. This compound | GW572016 | ErbB2 and EGFR inhibitor | TargetMol [targetmol.com]

- 13. Initial Testing (Stage 1) of this compound by the Pediatric Preclinical Testing Program - PMC [pmc.ncbi.nlm.nih.gov]

- 14. aacrjournals.org [aacrjournals.org]

- 15. researchgate.net [researchgate.net]

The Role of Lapatinib in Overcoming Trastuzumab Resistance: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Trastuzumab has revolutionized the treatment of HER2-positive breast cancer, but the development of resistance remains a significant clinical challenge. This technical guide provides an in-depth analysis of the molecular mechanisms underlying trastuzumab resistance and elucidates the critical role of lapatinib, a dual tyrosine kinase inhibitor, in overcoming this resistance. Through a comprehensive review of preclinical and clinical data, this document details the signaling pathways implicated in resistance, the mechanism of action of this compound, and the synergistic effects observed when combining this compound with trastuzumab. Detailed experimental protocols and quantitative data are presented to equip researchers and drug development professionals with the necessary knowledge to advance the design of novel therapeutic strategies for HER2-positive breast cancer.

Mechanisms of Trastuzumab Resistance

Resistance to trastuzumab is a multifaceted process involving numerous molecular alterations that ultimately lead to the reactivation of downstream signaling pathways, promoting cell proliferation and survival. Key mechanisms include:

-

Receptor-Level Alterations:

-

Expression of p95HER2: This truncated form of the HER2 receptor lacks the extracellular domain to which trastuzumab binds, but retains a constitutively active intracellular kinase domain.[1] this compound, being an intracellular tyrosine kinase inhibitor, can effectively target p95HER2.

-

HER2/HER3 Heterodimerization: Increased formation of HER2/HER3 heterodimers can lead to potent activation of the PI3K/Akt signaling pathway, a key driver of cell survival and proliferation.

-

Crosstalk with other Receptor Tyrosine Kinases (RTKs): Upregulation and activation of other RTKs, such as the Insulin-like Growth Factor 1 Receptor (IGF-1R), can provide alternative signaling routes that bypass HER2 blockade by trastuzumab.

-

-

Intracellular Signaling Pathway Dysregulation:

-

PI3K/Akt/mTOR Pathway Activation: Constitutive activation of this pathway, often through loss of the tumor suppressor PTEN or activating mutations in the PIK3CA gene, is a major mechanism of trastuzumab resistance.[2][3][4] This allows cancer cells to survive and proliferate despite HER2 inhibition by trastuzumab.

-

MAPK Pathway Activation: The Ras/Raf/MEK/ERK pathway, another critical downstream effector of HER2, can also be aberrantly activated, contributing to resistance.

-

This compound: A Dual Tyrosine Kinase Inhibitor to Counteract Resistance

This compound is an orally active small molecule that reversibly inhibits the tyrosine kinase activity of both HER2 and the Epidermal Growth Factor Receptor (EGFR or HER1). This dual inhibition is central to its ability to overcome trastuzumab resistance.

-

Mechanism of Action: this compound competes with ATP for binding to the intracellular kinase domain of HER2 and EGFR, preventing receptor autophosphorylation and the subsequent activation of downstream signaling cascades, including the PI3K/Akt and MAPK pathways.[5]

-

Overcoming p95HER2-Mediated Resistance: By targeting the intracellular kinase domain, this compound can effectively inhibit the signaling from the truncated p95HER2 receptor, a key mechanism of trastuzumab evasion.[1]

-

Inhibition of Downstream Signaling: this compound's potent inhibition of both HER2 and EGFR leads to a more complete blockade of the PI3K/Akt and MAPK pathways compared to trastuzumab alone. Studies have shown that this compound can reduce AKT phosphorylation in trastuzumab-resistant cells.[2][3][4]

Quantitative Data on this compound Efficacy

Preclinical Data: In Vitro Efficacy of this compound

The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound in various HER2-positive breast cancer cell lines, including those with acquired resistance to trastuzumab.

| Cell Line | Trastuzumab Sensitivity | This compound IC50 (µM) | Reference |

| BT474 | Sensitive | 0.036 ± 0.0151 | [6][7] |

| SKBR3 | Sensitive | 0.080 ± 0.0173 | [6][7] |

| HCC1954 | Resistant | 0.4166 ± 0.18 | [6][7] |

| SKBR3-L (this compound Resistant) | N/A | 6.5 ± 0.4 | [8] |

| HCC1954-L (this compound Resistant) | N/A | 2.7 ± 0.1 | [8] |

Preclinical Data: In Vivo Tumor Growth Inhibition

Studies in xenograft models have demonstrated the potent anti-tumor activity of this compound, both as a single agent and in combination with trastuzumab, in trastuzumab-resistant settings.

| Xenograft Model | Treatment | Outcome | Reference |

| BT474 | This compound + Trastuzumab | Complete tumor remission in all mice | [4] |

| MCF7/HER2-18 | This compound + Trastuzumab | Most effective regimen with complete tumor regression in all mice | [3][9] |

| BT-474 | This compound + Trastuzumab | 92-100% complete tumor regression | [3][9] |

Clinical Trial Data

Key clinical trials have established the efficacy of this compound in patients with trastuzumab-resistant HER2-positive breast cancer.

Table 1: Efficacy of this compound in Combination with Trastuzumab in the EGF104900 Trial

| Endpoint | This compound Monotherapy | This compound + Trastuzumab | Hazard Ratio (95% CI) | P-value | Reference |

| Median Progression-Free Survival | 8.1 weeks | 11.1 weeks | 0.74 (0.58 - 0.94) | 0.011 | [7][10][11][12][13] |

| Median Overall Survival | 9.5 months | 14.0 months | 0.74 (0.57 - 0.97) | 0.026 | [7][10][11][12][13] |

| Clinical Benefit Rate | 12.4% | 24.7% | N/A | 0.01 | [11] |

Table 2: Pathological Complete Response (pCR) Rates in the NeoALTTO Trial

| Treatment Arm | pCR Rate (%) | 95% CI | P-value (vs. Trastuzumab alone) | Reference |

| This compound | 24.7 | 18.1 - 32.3 | 0.34 | [9] |

| Trastuzumab | 29.5 | 22.4 - 37.5 | N/A | [9] |

| This compound + Trastuzumab | 51.3 | 43.1 - 59.5 | 0.0001 | [9] |

Experimental Protocols

Generation of Trastuzumab-Resistant Cell Lines

Objective: To establish cell line models of acquired trastuzumab resistance for in vitro studies.

Protocol:

-

Culture HER2-positive breast cancer cell lines (e.g., BT-474, SK-BR-3) in standard growth medium.

-

Continuously expose the cells to a low concentration of trastuzumab (e.g., 10 µg/mL).[14]

-

Gradually increase the concentration of trastuzumab over several months (e.g., up to 20 µg/mL).[15]

-

Monitor the cells for the emergence of resistant clones that are able to proliferate in the presence of high concentrations of trastuzumab.

-

Isolate and expand the resistant clones for further characterization.

-

Confirm resistance by comparing the growth of resistant and parental cells in the presence of trastuzumab using a cell viability assay (e.g., MTS assay).[16]

Western Blot Analysis of HER2 Signaling Pathways

Objective: To assess the phosphorylation status of key proteins in the HER2 signaling cascade in response to treatment.

Protocol:

-

Seed trastuzumab-resistant and parental cells in culture plates and allow them to adhere.

-

Treat the cells with this compound, trastuzumab, or a combination of both for a specified time.

-

Lyse the cells in a buffer containing protease and phosphatase inhibitors to preserve protein phosphorylation.

-

Determine the protein concentration of the lysates using a standard protein assay (e.g., BCA assay).

-

Separate equal amounts of protein from each sample by SDS-PAGE.

-

Transfer the separated proteins to a nitrocellulose or PVDF membrane.[6]

-

Block the membrane with a suitable blocking buffer (e.g., 5% BSA in TBST) to prevent non-specific antibody binding.[6]

-

Incubate the membrane with primary antibodies specific for total and phosphorylated forms of HER2, Akt, and ERK overnight at 4°C.[17][18][19]

-

Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot.[6]

In Vivo Xenograft Model of Trastuzumab Resistance

Objective: To evaluate the in vivo efficacy of this compound in a trastuzumab-resistant tumor model.

Protocol:

-

Subcutaneously inject trastuzumab-resistant HER2-positive breast cancer cells (e.g., BT-474R) into the flank of immunodeficient mice (e.g., nude mice).[3][9]

-

Allow the tumors to grow to a palpable size (e.g., 150-200 mm³).[20]

-

Randomize the mice into treatment groups: vehicle control, this compound, trastuzumab, and this compound + trastuzumab.

-

Administer this compound orally (e.g., 100 mg/kg, daily) and trastuzumab intraperitoneally (e.g., 10 mg/kg, twice weekly).[21]

-

Measure tumor volume regularly using calipers (Volume = 0.5 x Length x Width²).[22][23][24]

-

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry for proliferation and apoptosis markers).

Apoptosis Assay (Annexin V Staining)

Objective: To quantify the induction of apoptosis in response to treatment.

Protocol:

-

Treat cells with this compound, trastuzumab, or the combination for the desired time.

-

Harvest both adherent and floating cells and wash them with cold PBS.

-

Resuspend the cells in Annexin V binding buffer.

-

Add FITC-conjugated Annexin V and propidium iodide (PI) to the cell suspension.[2]

-

Incubate the cells in the dark for 15 minutes at room temperature.[14]

-

Analyze the stained cells by flow cytometry.[2]

-

Quantify the percentage of early apoptotic (Annexin V-positive, PI-negative), late apoptotic/necrotic (Annexin V-positive, PI-positive), and live cells (Annexin V-negative, PI-negative).

Cell Viability Assay (MTS Assay)

Objective: To determine the effect of treatment on cell proliferation and viability.

Protocol:

-

Seed cells in a 96-well plate and allow them to attach overnight.

-

Treat the cells with a range of concentrations of this compound.

-

Incubate the cells for a specified period (e.g., 72 hours).

-

Add MTS reagent to each well and incubate for 1-4 hours at 37°C.[20][25][26]

-

Measure the absorbance at 490 nm using a microplate reader.[20][26]

-

Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.

Visualizing the Molecular Mechanisms

Signaling Pathways in Trastuzumab Resistance and this compound Action

Caption: Signaling pathways in trastuzumab resistance and this compound action.

Experimental Workflow for Assessing this compound Efficacy

Caption: Experimental workflow for assessing this compound efficacy.

Logical Relationship of Trastuzumab Resistance Mechanisms

Caption: Logical relationship of trastuzumab resistance mechanisms.

Conclusion

The development of trastuzumab resistance in HER2-positive breast cancer is a complex process driven by multiple molecular mechanisms. This compound, with its dual inhibition of HER2 and EGFR tyrosine kinases, offers a potent strategy to overcome this resistance. By targeting the intracellular kinase domain, this compound effectively inhibits signaling from both full-length and truncated HER2 receptors, leading to the suppression of key downstream pathways like PI3K/Akt and MAPK. The synergistic effect observed when combining this compound with trastuzumab provides a strong rationale for dual HER2 blockade in the clinic. The preclinical and clinical data, along with the detailed experimental protocols presented in this guide, provide a solid foundation for further research and the development of more effective therapeutic strategies for patients with trastuzumab-resistant HER2-positive breast cancer.

References

- 1. Activity of this compound is independent of EGFR expression level in HER2-overexpressing breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Reduced Dose and Intermittent Treatment with this compound and Trastuzumab for Potent Blockade of the HER Pathway in HER-2/neu Overexpressing Breast Tumor Xenografts - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Final results of NeoALTTO - Breast International Group [bigagainstbreastcancer.org]

- 6. Western blot for phosphorylated proteins | Abcam [abcam.com]

- 7. researchgate.net [researchgate.net]

- 8. Development of acquired resistance to this compound may sensitise HER2-positive breast cancer cells to apoptosis induction by obatoclax and TRAIL - PMC [pmc.ncbi.nlm.nih.gov]

- 9. aacrjournals.org [aacrjournals.org]

- 10. ClinicalTrials.gov [clinicaltrials.gov]

- 11. Randomized study of this compound alone or in combination with trastuzumab in women with ErbB2-positive, trastuzumab-refractory metastatic breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Volume of preclinical xenograft tumors is more accurately assessed by ultrasound imaging than manual caliper measurements - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Overall survival benefit with this compound in combination with trastuzumab for patients with human epidermal growth factor receptor 2-positive metastatic breast cancer: final results from the EGF104900 Study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. m.youtube.com [m.youtube.com]

- 15. mdpi.com [mdpi.com]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. bitesizebio.com [bitesizebio.com]

- 21. Exploring protocol for breast cancer xenograft model using endothelial colony-forming cells - Lim - Translational Cancer Research [tcr.amegroups.org]

- 22. Gradient-Based Algorithm for Determining Tumor Volumes in Small Animals Using Planar Fluorescence Imaging Platform - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Evaluation of superficial xenograft volume estimation by ultrasound and caliper against MRI in a longitudinal pre-clinical radiotherapeutic setting | PLOS One [journals.plos.org]

- 24. researchgate.net [researchgate.net]

- 25. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 26. broadpharm.com [broadpharm.com]

Lapatinib's Dual Assault on Tumor Cells: A Technical Guide to Its Impact on Apoptosis and Proliferation

For Researchers, Scientists, and Drug Development Professionals

Lapatinib, a potent, orally active dual tyrosine kinase inhibitor, has emerged as a significant therapeutic agent in the landscape of cancer treatment, particularly for HER2-positive breast cancer. Its mechanism of action, centered on the inhibition of both Human Epidermal Growth factor Receptor 2 (HER2) and the Epidermal Growth Factor Receptor (EGFR), triggers a cascade of intracellular events that culminate in the suppression of tumor cell proliferation and the induction of programmed cell death, or apoptosis. This technical guide provides an in-depth exploration of this compound's effects on these two critical cellular processes, supported by quantitative data, detailed experimental protocols, and visual representations of the underlying signaling pathways.

Core Mechanism of Action: Inhibition of Pro-Survival Signaling

This compound functions as a reversible, ATP-competitive inhibitor of the intracellular tyrosine kinase domains of EGFR (ErbB1) and HER2 (ErbB2).[1][2][3] This binding prevents the autophosphorylation and activation of these receptors, which are often overexpressed in various cancer types.[3] The blockade of EGFR and HER2 signaling disrupts two major downstream pathways crucial for cell survival and proliferation: the Ras/Raf/MEK/ERK (MAPK) pathway and the Phosphoinositide 3-kinase (PI3K)/Akt pathway.[1][3] By inhibiting these pathways, this compound effectively leads to a decrease in cellular proliferation and an increase in apoptosis.[1]

Impact on Tumor Cell Proliferation

This compound's anti-proliferative effects have been documented across a range of cancer cell lines. This inhibition is primarily achieved through the induction of cell cycle arrest, preventing tumor cells from progressing through the necessary phases for division.

Quantitative Analysis of Anti-Proliferative Activity

The potency of this compound's anti-proliferative effects is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of the drug required to inhibit cell proliferation by 50%.

| Cell Line | Cancer Type | HER2 Status | IC50 of this compound (µM) | Reference |

| SK-BR-3 | Breast Cancer | Positive | 0.05 - 0.80 | [4] |

| ZR-75-30 | Breast Cancer | Positive | 0.05 - 0.80 | [4] |

| BT-474 | Breast Cancer | Positive | 0.05 - 0.80 | [4] |

| MB-361 | Breast Cancer | Positive | 0.05 - 0.80 | [4] |

| MB-453 | Breast Cancer | Positive | 0.05 - 0.80 | [4] |

| HCC1954 | Breast Cancer | Positive | 0.05 - 0.80 | [4] |

| HCC 1937 | Triple-Negative Breast Cancer | Negative | Anti-proliferative effect observed | [5][6] |

| MDA-MB-468 | Triple-Negative Breast Cancer | Negative | Anti-proliferative effect observed | [5][6] |

| MDA-MB-231 | Triple-Negative Breast Cancer | Negative | Anti-proliferative effect observed | [5][6] |

| NB4 | Acute Promyelocytic Leukemia | N/A | 5 - 20 (inhibition observed) | [7] |

Cell Cycle Arrest

This compound has been shown to induce cell cycle arrest at different phases, depending on the specific cancer cell type. In HER2-amplified gastric cancer cell lines N87 and OE19, treatment with 1 µmol/L of this compound resulted in an increase in the G0-G1 fraction.[8] Conversely, in the A549 lung cancer cell line, this compound treatment led to a significant increase in the percentage of cells in the G1 phase and a reduction in the S and G2/M phases.[9] In the NB4 acute promyelocytic leukemia cell line, this compound induced cell cycle arrest at the S phase.[7] This variability highlights the context-dependent nature of this compound's effects on cell cycle progression.

Induction of Apoptosis in Tumor Cells

A key component of this compound's anti-tumor activity is its ability to induce apoptosis. This is achieved through the modulation of various pro- and anti-apoptotic proteins.

Quantitative Analysis of Apoptosis Induction

The pro-apoptotic effects of this compound can be quantified by measuring the percentage of apoptotic cells following treatment.

| Cell Line | Cancer Type | This compound Concentration (µM) | Duration of Treatment (h) | Percentage Increase in Apoptotic Cells | Reference |

| Various HER2+ Breast Cancer Cell Lines | Breast Cancer | 1 | 72 | Significant increase observed | [4] |

Molecular Mechanisms of Apoptosis

This compound promotes apoptosis through several interconnected mechanisms:

-

Modulation of Bcl-2 Family Proteins: In NB4 cells, this compound treatment led to a decrease in the anti-apoptotic protein Bcl-2 and an increase in the pro-apoptotic protein Bax.[7]

-

Caspase Activation: The induction of apoptosis by this compound involves the activation of the caspase cascade. Studies have shown an increase in the levels of cleaved caspase-3 and cleaved caspase-9, indicating the involvement of the intrinsic apoptotic pathway.[7]

-

PARP Cleavage: A hallmark of apoptosis is the cleavage of poly (ADP-ribose) polymerase (PARP) by activated caspases. This compound treatment has been shown to increase the levels of cleaved PARP.[7][10]

-

Inhibition of Survivin: this compound can reduce the expression of survivin, an inhibitor of apoptosis protein that is often overexpressed in cancer cells.[2][10]

-

Involvement of the p38 MAPK Pathway: In some contexts, the pro-apoptotic effects of this compound are mediated through the activation of the p38 MAPK pathway.[7]

Signaling Pathways and Experimental Workflows

The intricate network of signaling pathways affected by this compound and the experimental workflows used to study its effects can be visualized using diagrams.

Caption: this compound inhibits EGFR and HER2, blocking downstream PI3K/Akt and MAPK pathways.

References

- 1. researchgate.net [researchgate.net]

- 2. Efficacy and mechanism of action of the tyrosine kinase inhibitors gefitinib, this compound and neratinib in the treatment of HER2-positive breast cancer: preclinical and clinical evidence - PMC [pmc.ncbi.nlm.nih.gov]

- 3. What is the mechanism of this compound Ditosylate Hydrate? [synapse.patsnap.com]

- 4. researchgate.net [researchgate.net]

- 5. This compound inhibits CIP2A/PP2A/p-Akt signaling and induces apoptosis in triple negative breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound inhibits CIP2A/PP2A/p-Akt signaling and induces apoptosis in triple negative breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Effects of this compound on cell proliferation and apoptosis in NB4 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. aacrjournals.org [aacrjournals.org]

Methodological & Application

Application Notes and Protocols: Lapatinib In Vitro Cell Viability Assay

Audience: Researchers, scientists, and drug development professionals.

Introduction

Lapatinib is a potent, orally active small-molecule inhibitor of the intracellular tyrosine kinase domains of both Epidermal Growth Factor Receptor (EGFR, also known as HER1/ERBB1) and Human Epidermal Growth Factor Receptor 2 (HER2/ERBB2).[1][2] By blocking these pathways, this compound disrupts downstream signaling cascades, primarily the PI3K/Akt and MAPK pathways, which are crucial for cell proliferation and survival.[2][3] This mechanism leads to cell cycle arrest and apoptosis in cancer cells that overexpress these receptors.[2] In vitro cell viability assays are fundamental tools for evaluating the cytotoxic and cytostatic effects of compounds like this compound, enabling the determination of key parameters such as the half-maximal inhibitory concentration (IC50). This document provides a detailed protocol for assessing this compound-induced effects on cancer cell viability.

This compound Signaling Pathway and Mechanism of Action

This compound reversibly binds to the intracellular ATP-binding site of EGFR and HER2 kinases, preventing autophosphorylation and subsequent activation of downstream signaling.[3] This inhibition blocks mitogenic signaling cascades, leading to decreased cellular proliferation and increased apoptosis.[3][4]

Caption: this compound inhibits EGFR and HER2 tyrosine kinase activity.

Experimental Protocol: Cell Viability (MTT Assay)

This protocol details the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a colorimetric method for assessing cell metabolic activity as an indicator of viability.[5] Viable cells with active metabolism convert the yellow MTT salt into a purple formazan product, the quantity of which is proportional to the number of living cells.[5]

Experimental Workflow

The workflow involves cell seeding, treatment with this compound, incubation to allow for drug effect, addition of the viability reagent, and finally, measurement of the signal.

Caption: Workflow for the this compound cell viability (MTT) assay.

Materials and Reagents

-

Cell Lines:

-

HER2-overexpressing: BT-474, SK-BR-3

-

Low HER2-expressing/Control: MCF-7, MDA-MB-231

-

-

Reagents:

-

This compound Ditosylate (Selleck Chemicals or equivalent)

-

Dimethyl sulfoxide (DMSO), cell culture grade

-

Complete cell culture medium (e.g., RPMI-1640 or DMEM)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

Trypsin-EDTA

-

Phosphate-Buffered Saline (PBS), sterile

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[5]

-

MTT Solubilization Solution (e.g., DMSO, or 0.1% NP-40 in isopropanol with 4 mM HCl)[6]

-

-

Equipment:

-

Sterile 96-well flat-bottom tissue culture plates

-

Humidified incubator (37°C, 5% CO2)

-

Microplate reader capable of measuring absorbance at 570 nm

-

Laminar flow hood

-

Pipettes and sterile tips

-

Hemocytometer or automated cell counter

-

Step-by-Step Procedure

-

Cell Culture: Maintain selected cancer cell lines in their recommended complete medium in a humidified incubator. Passage cells before they reach confluency to ensure they are in the logarithmic growth phase for the experiment.

-

This compound Stock Preparation: Prepare a high-concentration stock solution of this compound (e.g., 10-20 mM) in DMSO. Aliquot and store at -20°C or -80°C, protected from light.

-

Cell Seeding: a. Harvest cells using Trypsin-EDTA, neutralize with complete medium, and centrifuge. b. Resuspend the cell pellet and perform a cell count. c. Dilute the cells to the desired seeding density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.[6][7] d. Seed the cells into a 96-well plate and incubate for 24 hours to allow for cell attachment.

-

This compound Treatment: a. On the day of treatment, prepare serial dilutions of this compound from the stock solution in complete medium. A typical final concentration range might be 0.001 to 10 µM.[8] b. Prepare a vehicle control containing the highest concentration of DMSO used in the dilutions. c. Carefully remove the medium from the cells and add 100 µL of the medium containing the various this compound concentrations (or vehicle control) to the respective wells. Perform each condition in triplicate. d. Include wells with medium only (no cells) to serve as a background control.

-

Incubation: Incubate the plate for 72 hours in a humidified incubator.

-

MTT Assay: a. Add 10-20 µL of MTT solution (5 mg/mL) to each well, resulting in a final concentration of approximately 0.5 mg/mL.[6] b. Incubate the plate for 2-4 hours at 37°C until a purple precipitate (formazan) is visible. c. Carefully aspirate the medium containing MTT without disturbing the formazan crystals. d. Add 100-150 µL of MTT solubilization solution (e.g., DMSO) to each well.[6] e. Place the plate on an orbital shaker for 15 minutes in the dark to ensure complete dissolution of the formazan.[6]

-

Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader. A reference wavelength of 620-650 nm can be used to reduce background noise.[5][6]

Data Analysis

-

Correct for Background: Subtract the average absorbance of the "medium only" blank wells from all other absorbance readings.

-

Calculate Percentage Viability:

-

Determine the average absorbance of the vehicle-treated control wells (representing 100% viability).

-

Calculate the percentage viability for each this compound concentration using the formula: % Viability = (Absorbance of Treated Well / Average Absorbance of Vehicle Control Well) x 100

-

-

Determine IC50 Value:

-

Plot the percentage viability against the logarithm of the this compound concentration.

-

Use non-linear regression (log(inhibitor) vs. normalized response -- variable slope) in a suitable software (e.g., GraphPad Prism) to fit a dose-response curve and determine the IC50 value. The IC50 is the concentration of this compound that reduces cell viability by 50%.

-

Data Presentation